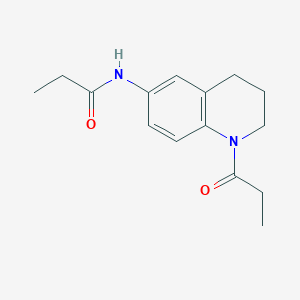
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-プロピオニル-1,2,3,4-テトラヒドロキノリン-6-イル)プロピオンアミドは、テトラヒドロキノリン類に属する合成有機化合物です。この化合物は、テトラヒドロキノリン環の窒素原子にプロピオニル基が結合し、環の6位にプロピオンアミド基が結合していることを特徴としています。テトラヒドロキノリン類は、その多様な生物活性で知られており、しばしば医薬品化学における薬物開発に使用されます。
製造方法
合成経路と反応条件
N-(1-プロピオニル-1,2,3,4-テトラヒドロキノリン-6-イル)プロピオンアミドの合成は、通常、以下の手順を伴います。
テトラヒドロキノリン環の形成: テトラヒドロキノリン環は、ピクテ・シュペンラー反応によって合成できます。この反応では、芳香族アルデヒドが酸触媒の存在下でアミンと反応してテトラヒドロキノリンコアを形成します。
プロピオニル基の導入: プロピオニル基は、ピリジンなどの塩基の存在下で、プロピオニルクロリドを用いたアシル化によって導入できます。
プロピオンアミド基の付加: 最終段階では、テトラヒドロキノリン環の6位にプロピオンアミド基を導入します。これは、適切なアミド試薬を用いた求核置換反応によって達成できます。
工業的製造方法
N-(1-プロピオニル-1,2,3,4-テトラヒドロキノリン-6-イル)プロピオンアミドの工業的製造には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、スケーラブルな反応条件の使用が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特に窒素原子またはプロピオニル基で酸化反応を起こし、N-酸化物またはカルボン酸を生成します。
還元: 還元反応はカルボニル基を標的にし、アルコールまたはアミンに変換します。
置換: この化合物は、特にアミド基で求核置換反応に関与し、さまざまな誘導体を生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、アルコール、チオールなどの求核剤は、塩基性または酸性条件下で使用できます。
主な生成物
酸化: N-酸化物、カルボン酸。
還元: アルコール、アミン。
置換: さまざまな置換アミドまたはエステル。
科学研究への応用
N-(1-プロピオニル-1,2,3,4-テトラヒドロキノリン-6-イル)プロピオンアミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗炎症、抗がん特性を含む、その潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療における治療薬としての可能性を調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the reduction of quinoline or its derivatives using reducing agents such as hydrogen gas in the presence of a catalyst.
Introduction of Propionyl Group: The propionyl group can be introduced by reacting the tetrahydroquinoline with propionyl chloride in the presence of a base such as triethylamine.
Amide Formation: The final step involves the reaction of the propionylated tetrahydroquinoline with propanoic acid or its derivatives to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
化学反応の分析
Types of Reactions: N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tetrahydroquinoline derivatives.
Substitution Reactions: Substitution at different positions of the tetrahydroquinoline ring can yield various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Quinoline derivatives, quinone derivatives.
Reduction Products: Reduced tetrahydroquinoline derivatives.
Substitution Products: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives have been studied for their potential biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
作用機序
N-(1-プロピオニル-1,2,3,4-テトラヒドロキノリン-6-イル)プロピオンアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症や癌細胞の増殖に関与する特定の酵素を阻害し、治療効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
- N-(1-プロピオニル-1,2,3,4-テトラヒドロキノリン-6-イル)ブチルアミド
- N-(1-プロピオニル-1,2,3,4-テトラヒドロキノリン-6-イル)エタンスルホンアミド
- N-(1-プロピオニル-1,2,3,4-テトラヒドロキノリン-6-イル)-1-(p-トリル)メタンスルホンアミド
独自性
N-(1-プロピオニル-1,2,3,4-テトラヒドロキノリン-6-イル)プロピオンアミドは、その特定の置換パターンが生物活性や化学反応性に影響を与える可能性があるため、独特です。類似の化合物と比較して、異なる薬物動態、結合親和性、治療の可能性を示す可能性があり、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is similar to other tetrahydroquinoline derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
N-methyl-1,2,3,4-tetrahydroquinoline
Ethyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide
These compounds share the tetrahydroquinoline core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
特性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-14(18)16-12-7-8-13-11(10-12)6-5-9-17(13)15(19)4-2/h7-8,10H,3-6,9H2,1-2H3,(H,16,18) |
InChIキー |
FYBBTMAVZSTBCI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


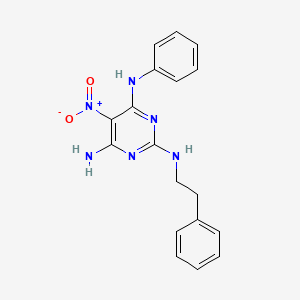
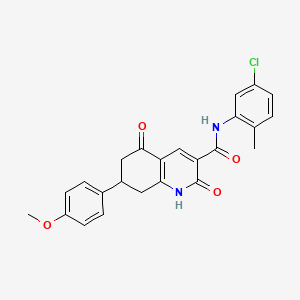
![2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11261682.png)
![3,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261686.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261697.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-propylpentanamide](/img/structure/B11261703.png)
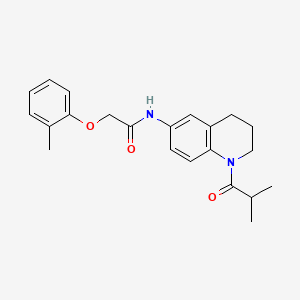

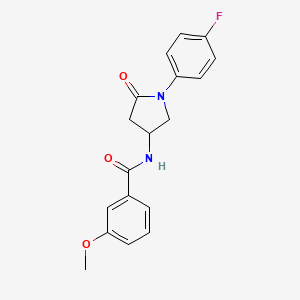
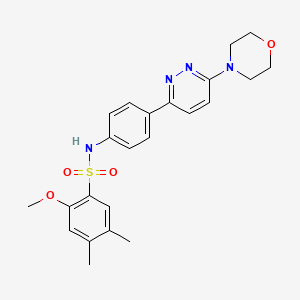
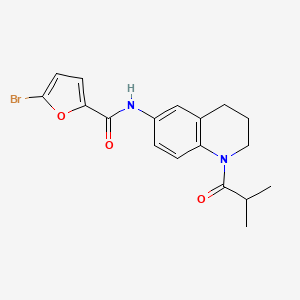
![2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261768.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11261773.png)
![2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B11261774.png)
